molecular formula C18H21N3O5S B259587 N-butyl-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide

N-butyl-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide

Cat. No. B259587
M. Wt: 391.4 g/mol
InChI Key: WSTDOFSNBBGIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the sulfonamide family and is commonly referred to as NBPASA. This compound has been used in various scientific studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of NBPASA is not fully understood. However, it is believed that it works by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. This inhibition leads to a decrease in the activity of these enzymes, which can have a therapeutic effect.
Biochemical and Physiological Effects:
NBPASA has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the immune system and can modulate the activity of immune cells. NBPASA has also been shown to have an effect on the cardiovascular system and can reduce blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBPASA in lab experiments is its ease of synthesis. It is a relatively simple compound to synthesize and can be obtained in pure form. Another advantage is its potential applications in medicinal chemistry. However, one limitation of using NBPASA in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving NBPASA. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and inflammation. Another direction is to explore its potential applications in drug delivery systems. Additionally, more research is needed to fully understand the mechanism of action of NBPASA and its effects on the immune and cardiovascular systems.

Synthesis Methods

The synthesis of NBPASA involves the reaction of N-butyl-2-aminoacetic acid with 4-nitrobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure NBPASA. The synthesis of NBPASA is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

NBPASA has been used in various scientific studies due to its potential applications. One of the most common applications of NBPASA is in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. NBPASA has also been used in the development of new drugs and drug delivery systems.

properties

Product Name

N-butyl-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-butylacetamide

InChI

InChI=1S/C18H21N3O5S/c1-2-3-13-19-18(22)14-20(15-9-11-16(12-10-15)21(23)24)27(25,26)17-7-5-4-6-8-17/h4-12H,2-3,13-14H2,1H3,(H,19,22)

InChI Key

WSTDOFSNBBGIEB-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCCCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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